molecular formula C12H18N4O B14664934 Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- CAS No. 38221-52-2

Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-

Cat. No.: B14664934
CAS No.: 38221-52-2
M. Wt: 234.30 g/mol
InChI Key: FULSTGXOHJXJSE-UHFFFAOYSA-N
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Description

Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-: is a derivative of isonicotinamide, which is the amide form of isonicotinic acid. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of isonicotinic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using solvents like methanol or ethanol to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to speed up the reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for strong binding interactions, which can modulate the activity of the target molecule. This compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its overall activity .

Comparison with Similar Compounds

Uniqueness: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- is unique due to the presence of the piperazine ring, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in various research applications .

Properties

CAS No.

38221-52-2

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-[(4-methylpiperazin-1-yl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)10-14-12(17)11-2-4-13-5-3-11/h2-5H,6-10H2,1H3,(H,14,17)

InChI Key

FULSTGXOHJXJSE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CNC(=O)C2=CC=NC=C2

Origin of Product

United States

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